2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
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Overview
Description
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid . The pyrrolidine ring can be prepared through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrrolidine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its combination of an oxazole ring and a pyrrolidine ring, along with multiple functional groups that enhance its reactivity and potential applications. This structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
774557-90-3 |
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Molecular Formula |
C18H18N4O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O6/c1-11-7-14(21-28-11)19-15(23)10-27-18(26)13-8-16(24)22(9-13)20-17(25)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3,(H,20,25)(H,19,21,23) |
InChI Key |
WDWNLTHJLCNUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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